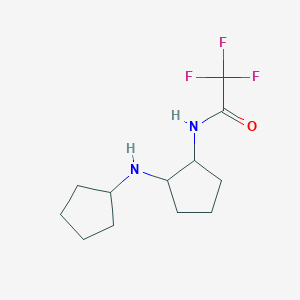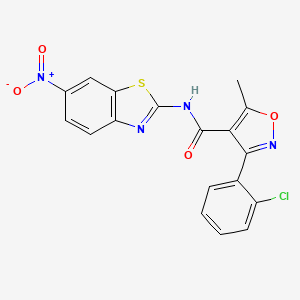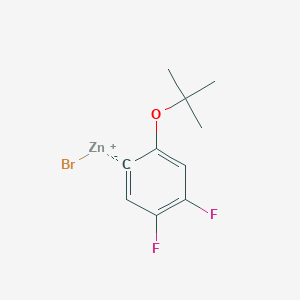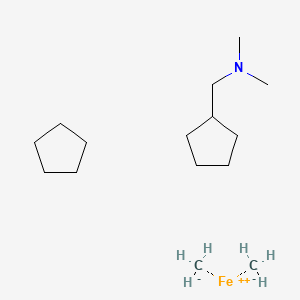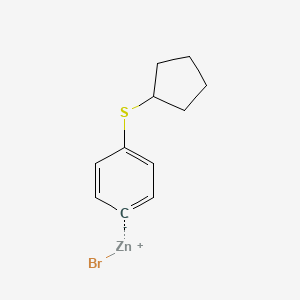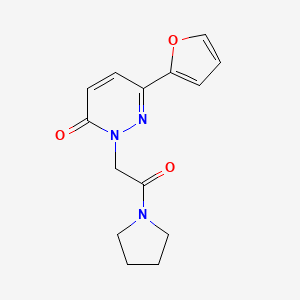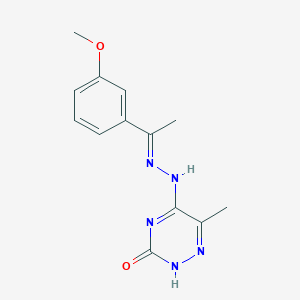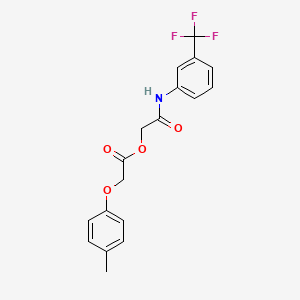
2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 2-(p-tolyloxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 2-(p-tolyloxy)acetate is a synthetic organic compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 2-(p-tolyloxy)acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-(trifluoromethyl)aniline with ethyl 2-(p-tolyloxy)acetate under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 2-(p-tolyloxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted products .
Aplicaciones Científicas De Investigación
2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 2-(p-tolyloxy)acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 2-(p-tolyloxy)acetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and the phenyl ring play crucial roles in its binding affinity and specificity. The compound may modulate specific pathways by inhibiting or activating target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
[(2-oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)(phenyl)amino]acetic acid: This compound shares structural similarities with 2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 2-(p-tolyloxy)acetate, including the presence of a trifluoromethyl group and an oxo group.
Methyl 2-(3-(trifluoromethyl)phenyl)acetate: Another similar compound with a trifluoromethyl group and a phenyl ring, used in various chemical reactions.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C18H16F3NO4 |
|---|---|
Peso molecular |
367.3 g/mol |
Nombre IUPAC |
[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl] 2-(4-methylphenoxy)acetate |
InChI |
InChI=1S/C18H16F3NO4/c1-12-5-7-15(8-6-12)25-11-17(24)26-10-16(23)22-14-4-2-3-13(9-14)18(19,20)21/h2-9H,10-11H2,1H3,(H,22,23) |
Clave InChI |
RFLCDUPDHHFNLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


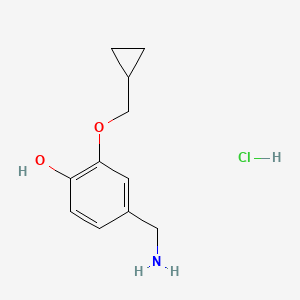
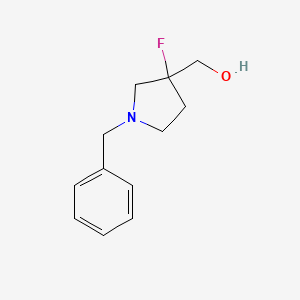
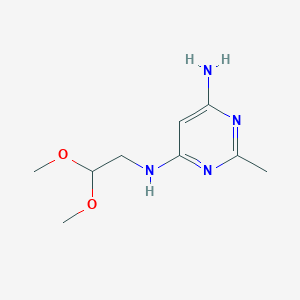

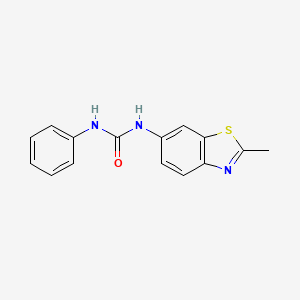
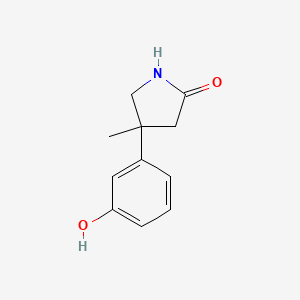
![2-[(6-bromonaphthalen-2-yl)oxy]-N'-[(1E)-2-methylpropylidene]acetohydrazide](/img/structure/B14870782.png)
